

## Western blot analysis of TACC3 and c-Myc after DDO-2728 treatment

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Compound of Interest		
Compound Name:	DDO-2728	
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### **Application Note & Protocol**

Topic: Western Blot Analysis of TACC3 and c-Myc Protein Levels Following **DDO-2728**Treatment in Acute Myeloid Leukemia (AML) Cell Lines

Audience: Researchers, scientists, and drug development professionals.

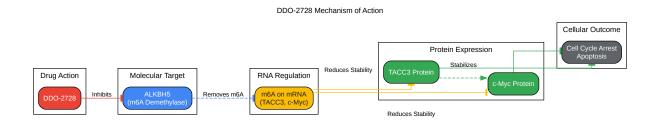
#### Introduction

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and the proto-oncogene c-Myc are critical regulators of cell cycle progression, proliferation, and apoptosis.[1][2] Their dysregulation is implicated in numerous human cancers, making them key targets for therapeutic development. **DDO-2728** is a selective small molecule inhibitor of AlkB homologue 5 (ALKBH5), an RNA demethylase that removes N6-methyladenosine (m6A) from mRNA.[3][4] [5][6] By inhibiting ALKBH5, **DDO-2728** increases global m6A levels, leading to cell cycle arrest and apoptosis in cancer cells.[3] Notably, treatment with **DDO-2728** has been shown to significantly reduce the abundance of both TACC3 and c-Myc at the mRNA and protein levels in AML cell lines such as MOLM-13 and MV4-11.[3][6] This application note provides a detailed protocol for performing Western blot analysis to quantify the reduction of TACC3 and c-Myc proteins in cultured cells after treatment with **DDO-2728**.

# Signaling Pathway and Experimental Workflow Proposed Signaling Pathway of DDO-2728 Action



**DDO-2728** inhibits the m6A demethylase ALKBH5. This leads to increased m6A methylation on target mRNAs, including TACC3, reducing their stability and subsequent protein expression. The downstream reduction in TACC3, a known interactor and regulator of c-Myc, contributes to the destabilization and reduced expression of c-Myc, ultimately leading to cell cycle arrest and anti-tumor effects.[3][4][6][7]



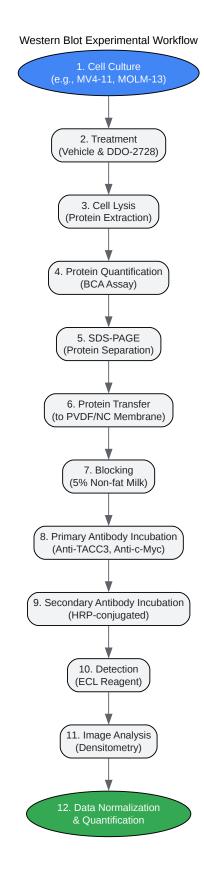
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Caption: Proposed mechanism of DDO-2728 targeting the ALKBH5/m6A/TACC3/c-Myc axis.

#### **Western Blot Experimental Workflow**

The overall workflow involves treating cultured cells with **DDO-2728**, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect TACC3 and c-Myc.





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Caption: Step-by-step workflow for Western blot analysis of protein expression.



#### **Representative Data**

Treatment of AML cells with **DDO-2728** for 48 hours results in a dose-dependent decrease in the protein levels of both TACC3 and c-Myc, as quantified by Western blot densitometry and normalized to a loading control (e.g., GAPDH or β-actin).

Table 1: Quantitative Analysis of TACC3 and c-Myc Protein Levels Post-DDO-2728 Treatment

Treatment Group	Concentration (μΜ)	Normalized TACC3 Level (Relative to Vehicle)	Normalized c-Myc Level (Relative to Vehicle)
Vehicle (DMSO)	0	1.00	1.00
DDO-2728	2.5	0.65	0.70
DDO-2728	5.0	0.40	0.42
DDO-2728	10.0	0.15	0.20

Note: Data are representative. Actual values may vary based on cell line, experimental conditions, and antibody efficiency.

## Detailed Experimental Protocols Protocol 1: Cell Culture and DDO-2728 Treatment

- Cell Culture: Culture human AML cell lines (e.g., MV4-11 or MOLM-13) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Cell Seeding: Seed cells in 6-well plates at a density of 0.5 x 10<sup>6</sup> cells/mL and allow them to adhere or stabilize for 24 hours.
- DDO-2728 Preparation: Prepare a 10 mM stock solution of DDO-2728 in DMSO. Further dilute in culture medium to achieve final working concentrations (e.g., 0, 2.5, 5.0, and 10.0 μM). The final DMSO concentration should not exceed 0.1% in all wells.



• Treatment: Replace the medium with the **DDO-2728**-containing medium or vehicle control (DMSO) and incubate for 48 hours.[3]

#### **Protocol 2: Protein Extraction and Quantification**

- Cell Harvest: After incubation, collect cells by centrifugation at 500 x g for 5 minutes. Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
- Lysis: Lyse the cell pellet with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Incubate on ice for 30 minutes with periodic vortexing.
- Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant containing the soluble protein fraction.
- Quantification: Determine the protein concentration of each lysate using a Bicinchoninic Acid
   (BCA) Protein Assay Kit according to the manufacturer's instructions.

#### **Protocol 3: Western Blotting**

- Sample Preparation: Normalize the protein concentration for all samples with lysis buffer.
   Add Laemmli sample buffer (4X) to the lysates and boil at 95-100°C for 5-10 minutes.
- SDS-PAGE: Load 10-25 μg of total protein per lane onto an 8-12% SDS-polyacrylamide gel.
   Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.
- Blocking: Destain the membrane and block with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle rocking in a solution of primary antibodies diluted in blocking buffer.
  - Anti-TACC3 antibody: (e.g., 1:1000 to 1:2000 dilution)[9]



- Anti-c-Myc antibody: (e.g., 1:1000 dilution)[8]
- Anti-GAPDH or Anti-β-actin antibody: (Loading control, 1:5000 dilution)
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[8]
- Final Washes: Repeat the washing step (Step 6) three times.
- Detection: Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's protocol.
- Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[8]
- Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
   Normalize the intensity of the TACC3 and c-Myc bands to the corresponding loading control band for each sample.[8]

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